molecular formula C27H23FN4O4 B3400576 2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 1040663-48-6

2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B3400576
CAS No.: 1040663-48-6
M. Wt: 486.5 g/mol
InChI Key: HEKVDXXXRHGSSF-UHFFFAOYSA-N
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Description

This compound is a pyrimido[5,4-b]indole derivative characterized by a fluoro substituent at the 8-position, a 4-methoxybenzyl group at the 3-position, and a 4-methoxyphenylacetamide moiety at the 5-position. Its molecular formula is C₂₆H₂₁FN₄O₃, with a molecular weight of 468.47 g/mol . The SMILES notation (C(NC1=CC=C(OC)C=C1)(=O)CN1C2=C(C=C(F)C=C2)C2N=CN(CC3=CC=CC=C3)C(=O)C1=2) highlights the intricate arrangement of its fused heterocyclic core and substituted aromatic groups .

Properties

IUPAC Name

2-[8-fluoro-3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O4/c1-35-20-8-3-17(4-9-20)14-31-16-29-25-22-13-18(28)5-12-23(22)32(26(25)27(31)34)15-24(33)30-19-6-10-21(36-2)11-7-19/h3-13,16H,14-15H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKVDXXXRHGSSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC(=O)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxyphenyl)acetamide represents a novel class of nitrogen-containing heterocycles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis

The synthesis of the target compound typically involves multi-step organic reactions. Key steps may include:

  • Nucleophilic Substitution : Reaction of substituted benzyl halides with nucleophiles to form intermediates.
  • Cyclization : Formation of the pyrimidoindole core through cyclization reactions.
  • Fluorination : Introduction of the fluorine atom via electrophilic fluorination.

These synthetic routes are crucial for achieving high yields and purity, often employing catalysts and controlled reaction conditions .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrimidine derivatives, including those structurally related to the target compound. For instance, compounds with electron-withdrawing groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0125 to 0.0412 mg/mL, indicating potent antibacterial effects .

CompoundMIC (mg/mL)Bacterial Strains
Compound A0.0125P. aeruginosa
Compound B0.0311S. aureus
Compound C0.0212E. coli

Anticancer Activity

The anticancer potential of similar compounds has been explored in various cancer cell lines. For example, derivatives of pyrimidine compounds have shown significant cytotoxicity against hepatocellular carcinoma (HCC) cell lines (HepG2 and Huh-7), with IC50 values comparable to established chemotherapeutics like Doxorubicin . The mechanism involved apoptosis induction through caspase activation.

CompoundIC50 (μg/mL)Cancer Cell Line
Compound D5.34HepG2
Compound E6.13Huh-7

The biological activity of the target compound is likely mediated through interactions with specific molecular targets such as enzymes and receptors. The presence of fluorine and methoxy groups enhances binding affinity and selectivity towards these targets, potentially leading to inhibition of critical pathways involved in bacterial growth or cancer cell proliferation .

Case Studies

  • Antibacterial Efficacy : A study demonstrated that derivatives similar to the target compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting potential use in treating infections caused by multidrug-resistant organisms .
  • Cytotoxicity Against Cancer Cells : Another investigation highlighted that certain structural modifications led to increased cytotoxicity against various cancer cell lines, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Fluorine: The 8-fluoro substituent in the target compound and may enhance metabolic stability and binding affinity through hydrophobic interactions . Methoxy Groups: The 4-methoxy groups on both the benzyl and phenyl moieties in the target compound likely improve solubility compared to chloro or fluorophenyl analogs (e.g., ) . Thioether vs.
  • Pharmacological Trends :
    • Quinazoline derivatives with sulfonyl linkages (e.g., ) show explicit anticancer activity, suggesting that the pyrimidoindole core in the target compound may share similar mechanisms .
    • Pyrimidoindoles with bulky substituents (e.g., 4-F-Bz in ) demonstrate conformational rigidity in X-ray studies, which could influence receptor binding .

Pharmacological and Mechanistic Insights

  • Anticancer Potential: Compounds with 4-methoxyphenylacetamide moieties (e.g., ) show activity against multiple cancer cell lines, likely via kinase inhibition or DNA intercalation .
  • Immunomodulatory Roles: Pyrimidoindole derivatives in act as Toll-like receptor 4 (TLR4) ligands, suggesting the target compound could modulate immune responses .
  • Contradictory Evidence : While some acetamide derivatives (e.g., ) act as FPR2 agonists, others with thioether linkages () lack reported activity, highlighting substituent-dependent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxyphenyl)acetamide

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